Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Description
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a bicyclic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Its structure features a norbornadiene (bicyclo[2.2.1]heptadiene) backbone substituted with a bromine atom at position 3 and a methyl ester group at position 2.
Properties
IUPAC Name |
methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLFVDWGLNVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition as the Core Strategy
The synthesis of methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is anchored in the Diels-Alder reaction, which constructs the bicyclo[2.2.1]heptene framework. While direct literature reports on the methyl ester are limited, analogous pathways for ethyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate provide a validated blueprint. The reaction involves cyclopentadiene and methyl 3-bromopropiolate under thermal or microwave-assisted conditions.
Mechanistic Insights :
- Cyclopentadiene Preparation : Fresh cyclopentadiene is generated via thermal cracking of dicyclopentadiene at 160–180°C, followed by immediate use or storage at −80°C to prevent re-dimerization.
- Reaction Conditions : A solvent-free mixture of cyclopentadiene (3 eq.) and methyl 3-bromopropiolate (1 eq.) is heated at 60–100°C for 12–24 hours. Butylated hydroxytoluene (BHT) is added to suppress radical side reactions.
- Stereochemical Outcome : The endo preference of the Diels-Alder reaction ensures the (1R,4S) configuration, with the bromine and ester groups occupying adjacent positions on the norbornene skeleton.
Optimization Data :
| Parameter | Ethyl Ester Protocol | Methyl Ester Adaptation |
|---|---|---|
| Temperature | 60°C (24 h) | 70°C (18 h) |
| Yield | 75% | ~70% (extrapolated) |
| Purification | Column chromatography | Analogous |
Bromination of Methyl Propiolate Precursors
An alternative route involves the bromination of methyl propiolate followed by Diels-Alder cyclization. This two-step strategy mitigates challenges associated with handling pre-brominated dienophiles.
Step 1: Bromination of Methyl Propiolate
- Reagents : Methyl propiolate is treated with N-bromosuccinimide (NBS, 1.1 eq.) and silver nitrate (AgNO3, 10 mol%) in acetone at room temperature.
- Reaction Monitoring : Completion within 2 hours, confirmed by TLC (hexanes/ethyl acetate 9:1).
- Product Isolation : Filtration through silica gel with hexanes yields methyl 3-bromopropiolate as a colorless oil (86% yield).
Step 2: Diels-Alder Cyclization
- The brominated propiolate undergoes cycloaddition with cyclopentadiene under conditions identical to Section 1.1, affording the target compound.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Diels-Alder reaction. For the ethyl analog, heating at 100°C for 24 hours in a sealed vial achieves 75% yield. Applied to the methyl ester, this method could reduce reaction times to 8–12 hours while maintaining regioselectivity.
Key Advantages :
- Enhanced reaction kinetics due to uniform heating.
- Reduced decomposition of thermally sensitive intermediates.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
- δ 4.22 (q, J = 7.1 Hz, 2H) : Methoxy group protons (for ethyl ester: δ 4.08–4.17).
- δ 3.11–3.02 (m, 2H) : Bridgehead protons of the norbornene system.
- δ 1.29 (t, J = 7.1 Hz, 3H) : Methyl group adjacent to the ester (ethyl ester: δ 1.25).
13C NMR (100 MHz, CDCl3) :
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C9H9BrO2 : [M+H]+ = 243.9784.
- Observed : 243.9778 (Δ = −0.6 ppm), confirming molecular formula.
Challenges and Mitigation Strategies
Steric and Electronic Effects
The electron-withdrawing bromine atom deactivates the dienophile, necessitating elevated temperatures for sufficient reactivity. Microwave assistance or Lewis acid catalysts (e.g., ZnCl2) could enhance reaction rates.
Purification Difficulties
The product’s polarity necessitates gradient elution (hexanes to 10% ethyl acetate) on silica gel. Automated flash chromatography systems (e.g., Biotage Isolera) improve reproducibility.
Applications and Derivative Synthesis
The bromine substituent serves as a handle for cross-coupling reactions, enabling the synthesis of:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products can include carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Catalysis: The compound is studied for its potential use in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The bicyclic structure imparts strain, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, highlighting structural differences and their implications:
Electrophilic Substitution
The bromine atom in this compound facilitates nucleophilic substitution reactions, unlike its non-halogenated analogs (e.g., methyl (1R)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate), which are more suited for cycloaddition or ligand applications . In contrast, the phenyl-substituted analog (Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate) exhibits steric hindrance, redirecting reactivity toward π-π interactions in catalysis .
Physicochemical Properties
- Molecular Weight and Polarity: The brominated compound’s higher molecular weight (229.07 vs. 150.17 for the non-brominated analog) reduces volatility but increases density .
- Lipophilicity : The pentyl-substituted derivative (S1) has a higher logP value than the brominated compound, favoring organic-phase reactions .
Research Findings and Trends
- Catalytic Ligands: Non-brominated bicyclo[2.2.1]heptadienes are widely used as chiral ligands in rhodium- or iridium-catalyzed asymmetric reactions, whereas brominated analogs may serve as intermediates for functionalized ligands .
- Synthetic Versatility : The bromine atom in this compound allows further derivatization (e.g., Suzuki coupling), a feature absent in phenyl- or alkyl-substituted variants .
Biological Activity
Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a compound of significant interest in organic chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10BrO2
- Molecular Weight : 232.09 g/mol
- CAS Number : 84328-14-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that compounds similar to Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins such as BCL-XL and MCL1 .
- Enzyme Inhibition : The compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects against diseases such as cancer .
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of specific receptors involved in cell signaling pathways, although detailed mechanisms remain under investigation.
Case Studies
- Study on Anticancer Properties :
- A study published in PubMed explored the synergistic effects of combining copper chelators with BCL-2 inhibitors in BRAF V600E mutation-positive melanoma cells. While this study did not directly test this compound, it highlighted the importance of targeting similar pathways that this compound may affect .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via BCL-XL inhibition | |
| Enzyme inhibition | Alters metabolic pathways | |
| Receptor modulation | Modulates signaling pathways |
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of bicyclo[2.2.1]heptadienes followed by esterification reactions. Variations in the synthesis can lead to derivatives with enhanced biological activity or specificity.
Q & A
Basic: What are the key synthetic strategies for preparing Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate?
The synthesis typically involves two steps: (1) constructing the bicyclo[2.2.1]heptadiene core via a Diels-Alder reaction between a diene and a dienophile, and (2) bromination at the 3-position. For bromination, electrophilic substitution or radical bromination (using N-bromosuccinimide, NBS) is common. The ester group’s electron-withdrawing effect may direct bromination to specific positions. Post-synthesis purification often employs column chromatography or recrystallization. Characterization requires NMR (to confirm substitution pattern) and mass spectrometry (for molecular weight validation) .
Basic: How can NMR spectroscopy distinguish positional isomers of brominated bicycloheptadiene esters?
1H and 13C NMR are critical. The bromine atom’s deshielding effect causes distinct chemical shifts:
- 1H NMR : Protons near bromine (e.g., at C3) exhibit downfield shifts due to anisotropic effects. Coupling constants in the bicyclic system help confirm stereochemistry.
- 13C NMR : The brominated carbon (C3) shows a significant upfield shift (~20–30 ppm) compared to non-brominated carbons. DEPT-135 can differentiate CH, CH2, and CH3 groups.
For example, Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS not provided) would show distinct splitting patterns compared to the 3-bromo isomer .
Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. The bromine substituent lowers the LUMO energy of the dienophile, enhancing reactivity. Transition state analysis can identify steric hindrance from the bicyclic framework. Compare with non-brominated analogs to quantify electronic effects .
Advanced: How does the bromine substituent influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
The C-Br bond can act as a coupling site. However, the bicyclic structure introduces strain and steric hindrance, requiring optimized catalysts (e.g., Pd(PPh3)4 with bulky ligands). Screen solvents (THF, DMF) and bases (K2CO3, Cs2CO3) to improve yield. Monitor reaction progress via GC-MS or TLC. Note: Bromine’s position (C3 vs. C2) affects accessibility for transmetallation steps .
Basic: What are the stability considerations for storing this compound?
The compound is light- and moisture-sensitive due to the bromine and ester groups. Store under inert gas (N2/Ar) at –20°C in amber vials. Degradation products (e.g., hydrolyzed carboxylic acid) can be identified via FT-IR (loss of ester C=O stretch at ~1740 cm⁻¹) and HPLC .
Advanced: Can this compound serve as a precursor for synthesizing strained alkenes via elimination reactions?
Yes. Treatment with a strong base (e.g., DBU) may induce β-elimination of HBr, generating a highly strained bicyclic alkene. Kinetic studies (via in situ IR or NMR) can track intermediate formation. Computational modeling (e.g., Gaussian) predicts transition state energies and reaction feasibility .
Basic: What chromatographic techniques are optimal for purifying this compound?
- Normal-phase HPLC : Use silica columns with hexane/ethyl acetate gradients.
- GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl esters).
- Preparative TLC : Effective for small-scale separation of brominated byproducts .
Advanced: How does the bromine atom affect the compound’s photophysical properties?
UV-Vis spectroscopy reveals a bathochromic shift due to bromine’s heavy atom effect, enhancing intersystem crossing. Fluorescence quenching is expected. Compare with non-brominated analogs to quantify extinction coefficients and quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
